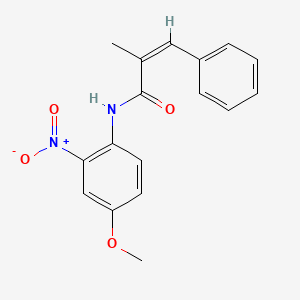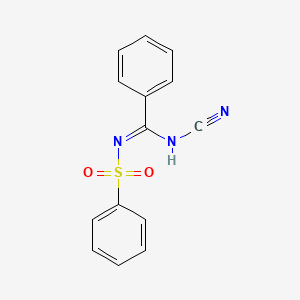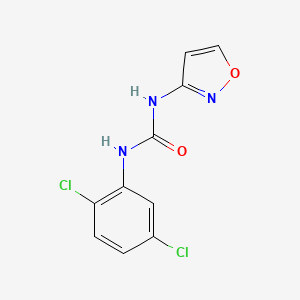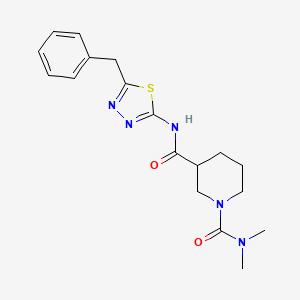
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide, also known as MNPA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MNPA is a member of the acrylamide family and is a potent inhibitor of protein tyrosine phosphatases.
Applications De Recherche Scientifique
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide has been widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases. Protein tyrosine phosphatases are a family of enzymes that play a critical role in regulating cellular signaling pathways. Dysregulation of these pathways has been implicated in a wide range of diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit several protein tyrosine phosphatases, making it a valuable tool for studying the role of these enzymes in disease.
Mécanisme D'action
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide inhibits protein tyrosine phosphatases by binding to the active site of the enzyme and blocking its activity. This leads to an accumulation of phosphorylated proteins in the cell, which can have a wide range of effects on cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, and can also enhance the activity of certain immune cells. In vivo studies have shown that this compound can reduce the severity of autoimmune disorders and can also improve glucose tolerance in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of protein tyrosine phosphatases, making it a valuable tool for studying the role of these enzymes in disease. This compound is also relatively easy to synthesize and purify, making it readily available to researchers. However, this compound does have some limitations. It can be toxic to cells at high concentrations, and its effects on cellular signaling pathways can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the use of this compound as a tool for studying the role of protein tyrosine phosphatases in specific diseases, such as cancer and autoimmune disorders. Finally, this compound may have potential as a therapeutic agent for the treatment of these diseases, although further research is needed to explore this possibility.
Conclusion
This compound is a synthetic compound that has been widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases. This compound has a unique chemical structure that makes it a valuable tool for studying the role of these enzymes in disease. This compound has several advantages as a tool for scientific research, including its potency and selectivity, as well as its relative ease of synthesis and purification. However, this compound does have some limitations, including its toxicity at high concentrations and its complex effects on cellular signaling pathways. Future research on this compound may lead to the development of new therapies for diseases such as cancer and autoimmune disorders.
Méthodes De Synthèse
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylacrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitroaniline, 2-methyl-3-phenylacryloyl chloride, and triethylamine. The reaction is typically carried out in anhydrous dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
(Z)-N-(4-methoxy-2-nitrophenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12(10-13-6-4-3-5-7-13)17(20)18-15-9-8-14(23-2)11-16(15)19(21)22/h3-11H,1-2H3,(H,18,20)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLHTMRMCGHHY-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-cyclopentyl-4-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-2-piperazinyl}ethanol](/img/structure/B5336192.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336212.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5336219.png)

![1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5336235.png)

![4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5336247.png)

![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336254.png)
![1-(2-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5336284.png)
![3-fluoro-4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5336285.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5336289.png)
